1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one
Description
The compound 1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one is a synthetic small molecule featuring a piperazine core substituted with a furan-2-carbonyl group and a propan-1-one linker to a 6-phenylimidazo[2,1-b]thiazole moiety. Piperazine derivatives are widely recognized as pharmacophores with diverse biological activities, including antimicrobial, antipsychotic, and anticancer properties .
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-21(25-10-12-26(13-11-25)22(29)20-7-4-14-30-20)9-8-18-16-31-23-24-19(15-27(18)23)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABSYGFLVANKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring and an imidazo[2,1-b]thiazole moiety, which are known for their diverse biological activities. The furan-2-carbonyl group enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(=O)oc1C(=O)N2CCN(C2)C(=O)c3ccccc3N=C(N)c4ccncc4 |
Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown promising antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) models like SUIT-2 and Panc-1.
In vitro assays demonstrated that compounds related to imidazo[2,1-b]thiazole exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against these cell lines . This suggests that the incorporation of the imidazo[2,1-b]thiazole moiety in our compound may confer similar anticancer properties.
The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in cancer proliferation and survival pathways. The furan and piperazine components may facilitate interactions with biological macromolecules, potentially leading to the modulation of their activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the substituents on the piperazine and imidazo rings significantly influence the biological activity of related compounds. For example:
Table 2: SAR Findings
| Compound Modification | Observed Activity |
|---|---|
| Substitution on Imidazo Ring | Enhanced antiproliferative activity |
| Variation in Piperazine Substituents | Altered binding affinity |
| Furan Group Presence | Increased cytotoxicity |
These findings indicate that careful structural modifications can lead to improved efficacy and selectivity against cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imidazo[2,1-b]thiazole derivatives, where one compound demonstrated an IC50 value as low as 0.86 µM against cyclin-dependent kinase 1 (CDK1), highlighting the potential for developing potent inhibitors based on this scaffold .
Additionally, another study focused on carbonic anhydrase inhibition showed that imidazo[2,1-b]thiazole derivatives selectively inhibited hCA II isoform with inhibition constants ranging from 57.7 to 98.2 µM , suggesting potential therapeutic applications in conditions where carbonic anhydrase plays a role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related piperazine derivatives from the literature, focusing on substituents, synthetic routes, and inferred biological activities.
Structural Analysis
- Piperazine Substituents: The target compound’s furan-2-carbonyl group distinguishes it from analogs bearing fluorophenyl (8c), methoxyphenyl (8d), or pyridinyl (8e) substituents . The electron-rich furan may enhance metabolic stability compared to halogens (e.g., 8c) or electron-donating groups (e.g., 8d).
- Linker and Terminal Groups: The propan-1-one linker in the target compound is analogous to the propanol linkers in 8c–8e but differs in oxidation state. Ketones (as in the target) are less polar than alcohols, which may affect membrane permeability. The 6-phenylimidazo[2,1-b]thiazole moiety is structurally distinct from the benzo[b]thiophen groups in 8c–8e.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves coupling the furan-2-carbonyl-piperazine moiety with the imidazothiazole-propan-1-one core. Key steps include:
- Using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine (NEt3) to activate carboxylic acid intermediates .
- Purification via column chromatography after each synthetic step to isolate intermediates and minimize side products .
- Temperature control (0–5°C) during exothermic reactions to prevent decomposition.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm for imidazothiazole and furan) and aliphatic signals (δ 2.5–4.0 ppm for piperazine and propan-1-one) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Infrared Spectroscopy (IR) : Verify carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H bending .
Q. Which in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Test inhibition of kinases (e.g., PI3K or MAPK) using ADP-Glo™ or fluorescence-based kits.
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
-
Analog Synthesis : Modify substituents on the piperazine (e.g., halogenation at the furan ring) and imidazothiazole (e.g., phenyl ring substitution) .
-
Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups (Table 1).
-
Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Table 1 : Example SAR Parameters for Analog Evaluation
Analog ID Piperazine Substituent Imidazothiazole Substituent IC₅₀ (μM) Cpd-1 Furan-2-carbonyl 6-Phenyl 0.45 Cpd-2 5-Nitro-furan 6-(4-Fluorophenyl) 0.28
Q. What computational strategies predict binding affinity to target proteins like kinases?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina to dock the compound into kinase active sites (e.g., PDB: 3LKK). Focus on hydrogen bonds with catalytic lysine and hydrophobic interactions with ATP-binding pockets .
-
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., DFG motif interactions) .
-
Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions (Table 2).
Table 2 : Computational Binding Energy Analysis (Example)
Target Protein ΔG Binding (kcal/mol) Key Interacting Residues PI3Kγ -9.8 ± 0.3 Lys833, Val848 MAPK1 -8.2 ± 0.5 Glu71, Leu74
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t½), Cₘₐₓ, and bioavailability in rodent models. Low oral absorption may explain poor in vivo activity .
- Metabolite Identification : Use LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that reduce active compound concentration .
- Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs vs. plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
